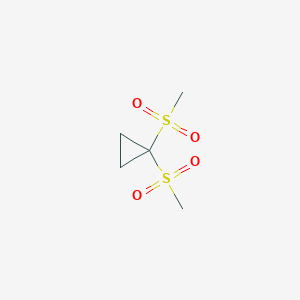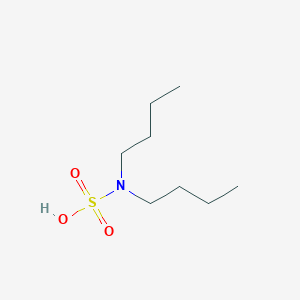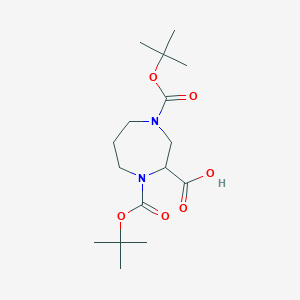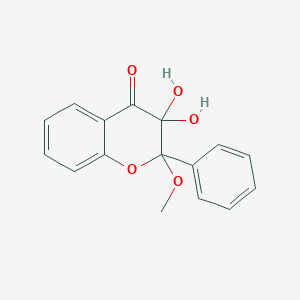
2-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a dioxo-isoindole moiety, and a pentanedioic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by nitration. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and efficient purification techniques such as crystallization or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the dioxo-isoindole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted isoindole derivatives.
Aplicaciones Científicas De Investigación
2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The dioxo-isoindole moiety may interact with protein active sites, inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylpentanoic acid
Uniqueness
2-(5-Nitro-1,3-dioxo-isoindol-2-yl)pentanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the dioxo-isoindole moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
18636-09-4 |
|---|---|
Fórmula molecular |
C13H10N2O8 |
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
2-(5-nitro-1,3-dioxoisoindol-2-yl)pentanedioic acid |
InChI |
InChI=1S/C13H10N2O8/c16-10(17)4-3-9(13(20)21)14-11(18)7-2-1-6(15(22)23)5-8(7)12(14)19/h1-2,5,9H,3-4H2,(H,16,17)(H,20,21) |
Clave InChI |
JXLWNXVXUSLZIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


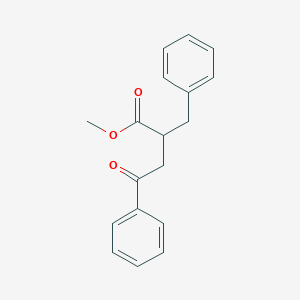
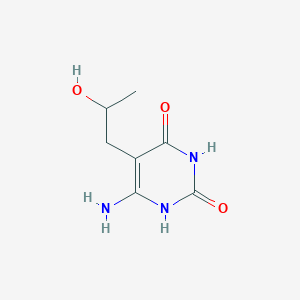
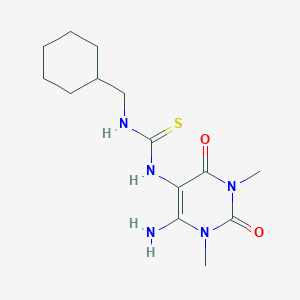
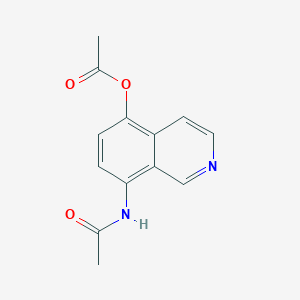
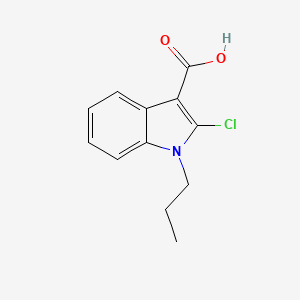
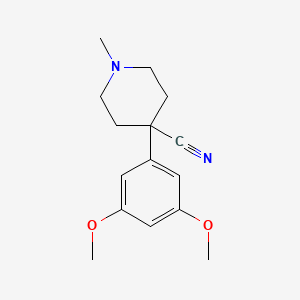
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
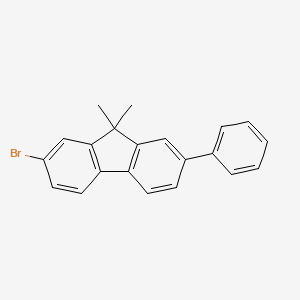
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
![2-Methyl-8-phenyl-5-sulfanylidene-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidin-7-one](/img/structure/B14010096.png)
